molecular formula C24H24ClN3O2S B11379156 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11379156
M. Wt: 454.0 g/mol
InChI Key: HOZFGPJTHOAOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyridine ring, followed by the introduction of the carboxamide group and other substituents. Common reagents used in the synthesis include chlorinating agents, amines, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide include:

  • 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide
  • 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-chlorophenyl)pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can be used to explore new chemical reactions and develop novel materials or therapeutics.

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c1-14-9-10-18(12-19(14)25)27-21(29)13-31-24-22(16(3)11-17(4)26-24)23(30)28-20-8-6-5-7-15(20)2/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

HOZFGPJTHOAOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.